(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride
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Overview
Description
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring two methoxymethyl groups, makes it a valuable subject for research and application in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl groups. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, reverting to the parent pyrrolidine structure.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield methoxymethyl aldehydes or acids, while reduction may produce the parent pyrrolidine compound.
Scientific Research Applications
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups may enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride is unique due to its dual methoxymethyl groups, which provide distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-4-8(9-7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
InChI Key |
KWYFHLBDZDFIAU-WSZWBAFRSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)COC.Cl |
Canonical SMILES |
COCC1CCC(N1)COC.Cl |
Origin of Product |
United States |
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